molecular formula C21H22OSi B8785321 3-(Triphenylsilyl)-1-propanol

3-(Triphenylsilyl)-1-propanol

Cat. No. B8785321
M. Wt: 318.5 g/mol
InChI Key: OPYYUOMMCPNTJO-UHFFFAOYSA-N
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Patent
US04742136

Procedure details

The above-mentioned compounds (G-1), (G-2) and (G-3) are prepared by hydrolyzing an adduct (C) of commercially available triphenylsilane (A) and allyl acetate (B) with an alkali to obtain 3-hydroxypropyltriphenylsilane (D) and reacting this compound (D) with acryloyl chloride (E), methacryloyl chloride (E-2) or allyl chloroformate (E-3) in the presence of a dehydrochlorinating agent such as pyridine or triethylamine. ##STR5##
[Compound]
Name
adduct ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([SiH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O:23][CH2:24][CH:25]=[CH2:26])(=O)C>>[OH:23][CH2:24][CH2:25][CH2:26][Si:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
adduct ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH](C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above-mentioned compounds (G-1), (G-2) and (G-3) are prepared

Outcomes

Product
Name
Type
product
Smiles
OCCC[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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